PF-5081090
Overview
Description
PF 5081090, also known as LpxC-4, is a potent inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is crucial for the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. PF 5081090 exhibits broad-spectrum antibacterial activity and is particularly effective against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
Preparation Methods
The synthesis of PF 5081090 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: Various functional groups, such as the fluoro and methoxy groups, are introduced onto the aromatic ring through substitution reactions.
Formation of the Hydroxamate Moiety: The hydroxamate group is introduced through a reaction involving the appropriate hydroxylamine derivative.
Final Coupling: The final step involves coupling the pyridine ring with the hydroxamate moiety to form PF 5081090
Chemical Reactions Analysis
PF 5081090 undergoes several types of chemical reactions, including:
Oxidation: PF 5081090 can undergo oxidation reactions, particularly at the hydroxamate moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the existing substituents.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF 5081090 has several scientific research applications, including:
Chemistry: PF 5081090 is used as a tool compound to study the inhibition of LpxC and its effects on lipid A biosynthesis.
Biology: In biological research, PF 5081090 is used to study the role of lipid A in the outer membrane of Gram-negative bacteria and its impact on bacterial viability.
Medicine: PF 5081090 has potential therapeutic applications as an antibacterial agent, particularly against multidrug-resistant Gram-negative pathogens.
Industry: In the pharmaceutical industry, PF 5081090 is used in the development of new antibacterial drugs targeting LpxC
Mechanism of Action
PF 5081090 exerts its effects by inhibiting the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is responsible for the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, PF 5081090 disrupts the synthesis of lipid A, leading to increased cell permeability and ultimately bacterial cell death .
Comparison with Similar Compounds
PF 5081090 is similar to other LpxC inhibitors, such as CHIR-090. Both compounds inhibit the same enzyme and exhibit broad-spectrum antibacterial activity. PF 5081090 is unique in its structure, particularly the presence of the hydroxamate moiety, which is crucial for its binding to the active site of LpxC. Other similar compounds include:
CHIR-090: Another potent LpxC inhibitor with a different structural scaffold.
BB-78485: A hydroxamate-based LpxC inhibitor with similar antibacterial activity.
LPC-009: A non-hydroxamate LpxC inhibitor with a different mode of zinc chelation
PF 5081090 stands out due to its high potency and broad-spectrum activity, making it a valuable tool in antibacterial research and drug development.
Properties
IUPAC Name |
(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVUWHWBCMGQLU-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719182 | |
Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312473-63-4 | |
Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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